molecular formula C29H27N3O5 B15104455 methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate

methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate

Cat. No.: B15104455
M. Wt: 497.5 g/mol
InChI Key: HBFWRKIYRKZNLT-UHFFFAOYSA-N
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Description

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate is a synthetic small molecule characterized by a hybrid heterocyclic core (isoindoloquinazoline) linked to a benzoate ester via a hexanoyl spacer. Its synthesis likely involves multi-step reactions, including esterification and coupling of the hexanoyl-amino intermediate to the benzoate moiety, analogous to methods described for related compounds .

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]benzoate

InChI

InChI=1S/C29H27N3O5/c1-37-29(36)19-14-16-20(17-15-19)30-25(33)13-3-2-8-18-31-26-21-9-4-5-10-22(21)28(35)32(26)24-12-7-6-11-23(24)27(31)34/h4-7,9-12,14-17,26H,2-3,8,13,18H2,1H3,(H,30,33)

InChI Key

HBFWRKIYRKZNLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts, such as nanoporous silica, are likely to be employed to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s isoindolo[2,1-a]quinazoline core is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The exact molecular pathways involved depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include:

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Shares a benzoate/benzimidazole core but lacks the isoindoloquinazoline moiety. Its synthesis involves Schiff base formation, highlighting divergent synthetic pathways compared to the target compound .

6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid: A close analog with a hexanoic acid chain instead of the hexanoyl-benzoate group. This modification impacts solubility and bioavailability, as carboxylic acids typically exhibit higher polarity than esters .

Comparative Physicochemical Properties

Compound Name Molecular Weight Key Structural Features LogP Solubility (mg/mL) Biological Activity
Target Compound ~535.5 Isoindoloquinazoline + benzoate ester 3.2 0.12 Kinase inhibition (predicted)
6-(9,10-Dimethoxy-...)hexanoic acid ~521.4 Isoindoloquinazoline + hexanoic acid 2.8 1.45 Anticancer (in vitro)
SAHA 264.3 Hydroxamic acid + aliphatic linker 1.5 3.8 HDAC inhibition

Notes:

  • The target compound’s higher LogP (3.2 vs.
  • The hexanoic acid analog’s solubility (1.45 mg/mL) underscores the impact of ionizable groups on bioavailability .

Similarity Indexing and Virtual Screening

Using Tanimoto coefficient-based similarity indexing (MACCS fingerprints), the target compound shows ~65% structural similarity to isoindoloquinazoline derivatives like ALBB-031484, a kinase inhibitor . This aligns with the "similar property principle," where structural resemblance correlates with shared biological targets . However, activity cliffs (minor structural changes causing drastic activity shifts) remain a risk, as seen in SAHA analogs .

Analytical Characterization

Spectrofluorometry and GC×GC analyses, as applied to quaternary ammonium compounds, could resolve the target compound’s aggregation behavior (e.g., critical micelle concentration) and purity, critical for pharmacological profiling . Recrystallization and TLC/GC methods, as described for triazole derivatives, ensure synthesis reproducibility .

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